molecular formula C14H15N3O B2783746 3,4-diamino-N-benzylbenzamide CAS No. 123272-58-2

3,4-diamino-N-benzylbenzamide

Cat. No.: B2783746
CAS No.: 123272-58-2
M. Wt: 241.294
InChI Key: DDTWYVPAQRTKBL-UHFFFAOYSA-N
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Description

3,4-Diamino-N-benzylbenzamide is a chemical compound with the CAS Number 123272-58-2 and a molecular weight of 241.29 g/mol. Its molecular formula is C14H15N3O . As a di-substituted aromatic benzamide, this compound features two primary amino groups on the benzene ring, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of multiple amino groups allows for further functionalization, enabling researchers to develop more complex molecules such as heterocyclic compounds or targeted covalent inhibitors. This makes it a valuable building block for projects in drug discovery, particularly in the synthesis of compound libraries for high-throughput screening. Potential research applications include its use as a precursor in the development of kinase inhibitors or as a monomer for polymer synthesis. Handling and Usage: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory environment. Procurement: This compound is available for order through various chemical suppliers and distributors globally .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diamino-N-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,15-16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTWYVPAQRTKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Diamino N Benzylbenzamide and Its Analogs

Historical Development of Amide Bond Formation Relevant to the Compound

The amide bond is arguably one of the most important functional groups in chemistry and biology, and its synthesis is a cornerstone of organic chemistry. researchgate.net The formation of the N-benzylbenzamide core of the target molecule can be achieved through a variety of methods, which have evolved significantly over time from harsh, classical techniques to milder, more efficient modern approaches. vub.beuantwerpen.be

Classical Condensation Methods

Historically, the formation of amide bonds often relied on straightforward but demanding condensation reactions. The most direct approach is the thermal dehydration of a mixture of a carboxylic acid and an amine. However, this method requires high temperatures, often exceeding 180°C, and is generally inefficient due to the unfavorable equilibrium, limiting its practical application.

A more reliable classical method involves the conversion of the carboxylic acid to a more reactive acylating agent, such as an acid chloride. For the synthesis of an N-benzylbenzamide scaffold, this would involve reacting the corresponding benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the benzoyl chloride. core.ac.uk This highly reactive intermediate is then treated with benzylamine (B48309), typically in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. While effective, this method generates stoichiometric waste and the handling of corrosive reagents requires care.

Modern Coupling Reagent Approaches

To overcome the limitations of classical methods, a vast array of "coupling reagents" has been developed. vub.bethieme-connect.com These reagents activate the carboxylic acid group in situ, allowing for its reaction with an amine under mild conditions, which is particularly crucial in peptide synthesis and complex molecule construction. researchgate.netuantwerpen.be These modern methods are characterized by high yields, minimal side reactions, and preservation of stereochemistry. researchgate.net

Prominent classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate carboxylic acids to form an O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate a water-soluble phosphine (B1218219) oxide byproduct, simplifying purification.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and rapid reaction times.

Recent research continues to refine these approaches, focusing on developing more atom-economic and environmentally benign catalytic processes for amide bond formation. uantwerpen.be For instance, methods using PPh₃-I₂ have been investigated for the synthesis of N-benzylbenzamide, demonstrating high yields under specific reaction conditions. rsc.org

Table 1: Comparison of Amide Bond Formation Methods
MethodActivating Agent/ReagentTypical ConditionsAdvantagesDisadvantages
Classical (Acid Chloride)Thionyl chloride (SOCl₂), Oxalyl chlorideTwo steps; often requires base (e.g., pyridine)High reactivity of intermediateHarsh reagents; stoichiometric waste (HCl)
Modern (Carbodiimide)DCC, EDCMild, room temperatureGood yields; mild conditionsByproduct (urea) can be difficult to remove (DCC)
Modern (Phosphonium)PyBOPMild, room temperatureHigh efficiency; soluble byproductsHigher cost; stoichiometric waste
Modern (Uronium)HATU, HBTUMild, very fast reaction timesExcellent for difficult couplingsExpensive; potential for side reactions if not controlled

Synthetic Strategies for Introducing the Diamino Group

The introduction of the 3,4-diamino functionality onto the benzamide (B126) core is a critical transformation. The primary strategies involve the reduction of nitro group precursors or, less commonly, direct amination reactions.

Reductive Pathways from Nitro Precursors

The most common and reliable method for synthesizing aromatic diamines is the reduction of the corresponding dinitro compound. For 3,4-diamino-N-benzylbenzamide, the synthesis would typically start from 3,4-dinitrobenzoic acid. This starting material is first coupled with benzylamine to form 3,4-dinitro-N-benzylbenzamide, which is then subjected to reduction.

A variety of reducing systems can be employed for this transformation:

Catalytic Hydrogenation: This is often the cleanest method. The dinitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. google.comgoogle.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. google.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. Careful control of hydrogen pressure and temperature is sometimes necessary to prevent side reactions. Bimetallic catalysts, such as Ni-Au nanoparticles, have been shown to be highly selective for the partial reduction of dinitrobenzenes to nitroanilines, which can be a competing pathway. epfl.ch

Metal/Acid Reduction: Classic stoichiometric reductions using metals in acidic media are also effective. Systems like tin (Sn) or iron (Fe) powder in hydrochloric acid (HCl) are widely used. google.com These methods are robust and inexpensive but generate significant metallic waste.

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is transfer hydrogenation, where a hydrogen-donor molecule like hydrazine, ammonium (B1175870) formate, or isopropanol (B130326) is used in the presence of a catalyst (e.g., Pd/C).

Photocatalytic Reduction: Modern approaches include the use of photocatalysts. For instance, o-dinitrobenzene has been selectively reduced to o-phenylenediamine (B120857) using a non-metal-doped TiO₂ photocatalyst under simulated solar light, demonstrating the potential for greener synthetic routes. mdpi.com

Table 2: Common Methods for the Reduction of Dinitroarenes
Reducing SystemReagentsTypical SolventKey Features
Catalytic HydrogenationH₂ gas, Pd/C or PtO₂Ethanol, Methanol, Ethyl AcetateClean reaction, high yield; requires specialized equipment for H₂ gas.
Metal in AcidFe/HCl, Sn/HClWater, EthanolInexpensive and robust; generates significant metal waste.
Transfer HydrogenationAmmonium formate, Hydrazine; Pd/CMethanolAvoids use of pressurized H₂ gas; generally safe and efficient.
Sulfide (B99878) ReductionSodium sulfide (Na₂S), Sodium hydrosulfite (Na₂S₂O₄)Water, EthanolCan sometimes offer selectivity in partial reductions.

Direct Amination Approaches

Directly introducing amino groups onto an aromatic C-H bond is a significant challenge in synthetic chemistry but represents a highly atom-economical strategy. nih.gov These methods, often catalyzed by transition metals like palladium, rhodium, or copper, could theoretically form the diamino product from an unsubstituted or monosubstituted precursor. acs.org

However, achieving regioselective 1,2-diamination on a benzamide scaffold through direct C-H amination is exceedingly difficult. Most direct amination methods are limited in scope and controlling the position of the incoming amino group is a major hurdle. whiterose.ac.uk While methods exist for direct amination using reagents like aqueous ammonia (B1221849) with a platinum-loaded titanium oxide photocatalyst, or through radical-mediated pathways, their application to complex substrates like N-benzylbenzamide to produce a specific diamino isomer is not well-established and remains an area of active research. whiterose.ac.ukrsc.org

Strategies for Incorporating the N-Benzyl Moiety

The N-benzyl group is integral to the final molecule's structure. Its incorporation is almost always achieved during the amide bond formation step. The most direct and common synthetic route involves the reaction of a benzoic acid derivative with benzylamine.

Amidation: 3,4-Dinitrobenzoic acid is activated (e.g., using a modern coupling reagent or by conversion to its acid chloride) and reacted with benzylamine to form 3,4-dinitro-N-benzylbenzamide. This approach is efficient and ensures the benzyl (B1604629) group is correctly placed. acs.org

Reduction: The resulting 3,4-dinitro-N-benzylbenzamide is then reduced using one of the methods described in section 2.2.1 (e.g., catalytic hydrogenation with Pd/C) to yield the final product, this compound.

Chemical Reactivity and Transformation Pathways

Reactivity of the Amide Functional Group

The amide group, while generally stable, can undergo several key transformations under specific conditions. Its reactivity is centered on the electrophilic carbonyl carbon and the potential for substitution at the nitrogen atom.

The amide bond in 3,4-diamino-N-benzylbenzamide is susceptible to cleavage through hydrolysis, a reaction that breaks down the compound by reacting with water. This process, which can be catalyzed by either acid or base, results in the formation of a carboxylic acid and an amine.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more vulnerable to nucleophilic attack by a water molecule pearson.com. Subsequent proton transfer and cleavage of the carbon-nitrogen bond yield 3,4-diaminobenzoic acid and benzylamine (B48309) pearson.com. In a basic medium, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and benzylamine. Acidification of the salt then produces the final carboxylic acid product.

Hydrolysis of this compound
ReactantReagentsProducts
This compoundH₂O, H⁺ or OH⁻ (catalyst), followed by workup3,4-Diaminobenzoic acid and Benzylamine

N-alkylation of the amide nitrogen in this compound is a challenging transformation due to the lower nucleophilicity of the amide nitrogen compared to the two aromatic amino groups. The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, reducing its availability for nucleophilic attack. However, specialized catalytic systems can facilitate this reaction. For instance, methods employing alcohols as alkylating agents through a "borrowing hydrogen" mechanism, often catalyzed by transition metals like ruthenium or nickel, have been developed for the N-alkylation of amides researchgate.netnih.gov. These reactions typically require elevated temperatures and proceed by converting the alcohol to an aldehyde in situ, which then reacts with the amide followed by reduction.

N-acylation at the amide nitrogen is even less common and generally requires highly reactive acylating agents. The aromatic amino groups (at positions 3 and 4) are significantly more nucleophilic and will preferentially react with acylating agents under standard conditions. Selective acylation of the amide nitrogen in the presence of unprotected aromatic amines would necessitate advanced synthetic strategies, such as the use of specific catalysts or protecting group manipulations.

Potential N-Alkylation and N-Acylation of the Amide Group
Reaction TypeTypical ReagentsNote
N-AlkylationAlcohols with transition metal catalysts (e.g., Ru, Ni)Reaction is challenging; aromatic amines are more reactive.
N-AcylationStrong acylating agentsVery difficult at the amide nitrogen; aromatic amines are the primary sites of reaction.

Chemical Transformations of the Diamino Moiety

The 3,4-diamino functionality, an o-phenylenediamine (B120857) derivative, is the most reactive part of the molecule for many synthetic transformations, particularly those involving nucleophilic attack and the formation of new rings.

The two primary aromatic amino groups are potent nucleophiles due to the lone pair of electrons on the nitrogen atoms. These groups readily react with a wide array of electrophiles. Common reactions include alkylation and acylation. In contrast to the amide nitrogen, these primary amines will react under mild conditions with alkyl halides or acyl chlorides to form N-alkylated and N-acylated products, respectively. Given the presence of two amino groups, reactions can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. These nucleophilic reactions are fundamental to the derivatization of the aromatic core of the molecule.

A hallmark reaction of o-phenylenediamines, and thus of this compound, is their participation in cyclocondensation reactions. These reactions involve the condensation of the two adjacent amino groups with a substrate containing two electrophilic centers (or a single center that can react twice), leading to the formation of a new heterocyclic ring fused to the benzene (B151609) ring (annulation). This pathway is a cornerstone for the synthesis of a wide variety of heterocyclic compounds beilstein-journals.org.

One of the most important and widely utilized cyclocondensation reactions of o-phenylenediamines is their reaction with aldehydes or carboxylic acids (and their derivatives) to form benzimidazoles. Benzimidazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science semanticscholar.orgvinhuni.edu.vnnih.gov.

The synthesis involves the reaction of the 3,4-diamino moiety with a suitable one-carbon electrophile. When an aldehyde is used, one amino group performs a nucleophilic attack on the aldehyde carbonyl, forming a hemiaminal intermediate which then dehydrates to a Schiff base. Subsequently, the second, neighboring amino group attacks the imine carbon in an intramolecular fashion, and a final dehydration/oxidation step yields the aromatic benzimidazole ring nih.gov. A variety of catalysts and reaction conditions, including green chemistry approaches, have been developed to promote this transformation efficiently mdpi.com. The reaction results in the formation of a 2-substituted benzimidazole, where the substituent is derived from the R-group of the starting aldehyde or carboxylic acid.

Formation of Benzimidazole Derivatives
ReactantReagentProduct StructureProduct Class
This compoundAldehyde (R-CHO)2-R-substituted (N-benzyl)-1H-benzimidazole-6-carboxamideBenzimidazole Derivative
This compoundCarboxylic Acid (R-COOH)2-R-substituted (N-benzyl)-1H-benzimidazole-6-carboxamideBenzimidazole Derivative

Cyclocondensation Reactions for Heterocyclic Annulation

Reactivity of the Benzyl (B1604629) Phenyl Ring

The benzyl group's phenyl ring is chemically distinct from the diaminobenzoyl ring. It lacks the strong activating amino groups and therefore behaves like a typical monosubstituted benzene ring, with the substituent being the -CH₂-NH-CO-Ar group.

Standard EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions require the generation of a strong electrophile, typically through the use of an acid catalyst. msu.edu

ReactionTypical ReagentsElectrophileExpected Major ProductsReference Principle
NitrationHNO₃, H₂SO₄NO₂⁺ortho/para-nitro substituted derivatives msu.edumasterorganicchemistry.com
BrominationBr₂, FeBr₃Br⁺ortho/para-bromo substituted derivatives msu.edunih.gov
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ortho/para-acyl substituted derivatives msu.edumasterorganicchemistry.com
SulfonationFuming H₂SO₄SO₃ortho/para-sulfonic acid derivatives masterorganicchemistry.com

The unsubstituted benzyl phenyl ring is generally unreactive in standard metal-catalyzed cross-coupling reactions, which typically require a halide or triflate leaving group. However, modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium, nickel, or cobalt catalysts can be used to activate aromatic C-H bonds for coupling with various partners, such as boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling). nih.govbeilstein-journals.org

While direct C-H activation of the benzyl phenyl ring is possible, a more traditional two-step approach involves first introducing a halogen via electrophilic aromatic substitution (as described in 3.3.1) and then performing a cross-coupling reaction. For example, bromination of the benzyl ring followed by a Suzuki coupling with an arylboronic acid would yield a biaryl structure.

Selective Functionalization of Different Sites on the Molecule

A key challenge and opportunity in the chemistry of this compound is the selective functionalization of one reactive site in the presence of others. This can be achieved by exploiting the inherent differences in reactivity or by using protecting groups.

Amino Group Functionalization : The two primary amino groups are highly nucleophilic and will readily react with electrophiles like acyl chlorides or alkyl halides. Selective mono-functionalization can be challenging but may be possible under carefully controlled conditions due to slight differences in the electronic and steric environment of the two groups. Protection of both amino groups, for instance by acetylation, can "turn off" their reactivity, allowing for subsequent reactions at other sites.

Benzoyl Ring vs. Benzyl Ring : The diaminobenzoyl ring is significantly more activated towards electrophilic substitution than the benzyl phenyl ring. Therefore, electrophilic attack will overwhelmingly occur on the diaminobenzoyl ring. To achieve substitution on the benzyl ring, the amino groups on the other ring must first be protected and deactivated (e.g., by converting them to amides).

Amide N-H vs. Amine N-H : The amide proton is more acidic than the amine protons. It can be selectively removed with a suitable base, allowing for N-alkylation or N-acylation at the amide nitrogen.

Benzylic C-H Functionalization : The C-H bonds on the methylene (B1212753) bridge are benzylic and thus activated towards radical halogenation or oxidation. It is possible to selectively functionalize this position without affecting the aromatic rings under the appropriate free-radical or oxidative conditions. researchgate.net

Strategies for selective modification often involve a multi-step sequence of protection, functionalization, and deprotection to achieve the desired molecular architecture. The use of directing groups, where a functional group on the molecule coordinates to a metal catalyst and directs a C-H activation event to a specific, nearby position, represents an advanced strategy for achieving high selectivity. nih.gov

Vendor information confirms the existence and commercial availability of this compound, implying that its synthesis and characterization have been performed. However, the corresponding scientific literature or public databases containing this specific information could not be located through the conducted searches.

Therefore, it is not possible to provide a thorough and informative article focusing solely on the spectroscopic and structural characterization of this compound at this time. To fulfill the request, access to proprietary databases or the original characterization data from a manufacturer or a research group that has synthesized this compound would be required.

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These vibrations are unique to the molecule's structure and the functional groups it contains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint. For 3,4-diamino-N-benzylbenzamide, an IR spectrum would be expected to show absorption bands corresponding to the N-H stretching vibrations of the primary amino groups and the secondary amide group. Additionally, the C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations would be anticipated.

Table 1: Expected IR Absorption Regions for this compound Functional Groups

Functional GroupExpected Absorption Region (cm⁻¹)Vibrational Mode
Amine (N-H)3300-3500Symmetric and Asymmetric Stretching
Amide (N-H)3100-3300Stretching
Aromatic C-H3000-3100Stretching
Carbonyl (C=O)1630-1680Stretching
Aromatic C=C1400-1600Stretching
C-N1000-1350Stretching

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds.

The analysis of a Raman spectrum would help to further confirm the molecular structure by identifying vibrational modes associated with the benzamide (B126) core and the benzyl (B1604629) substituent. Despite its utility, experimentally obtained Raman spectral data and detailed vibrational mode analysis for this compound are not currently available in published scientific sources.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the benzamide ring substituted with two amino groups and conjugated with the carbonyl group constitutes the primary chromophore. This extended conjugation is expected to result in absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity. While theoretical predictions can be made, specific experimental UV-Vis spectral data, including λmax values and molar absorptivity coefficients for this compound, have not been reported in the accessible scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

A single-crystal X-ray diffraction analysis of this compound would reveal the exact conformation of the molecule in the solid state, including the relative orientation of the benzyl group and the diaminobenzamide moiety. It would also provide details about the crystal packing and the network of intermolecular interactions that stabilize the crystal lattice. At present, there are no published crystallographic data or solved crystal structures for this compound in crystallographic databases.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a CD or ORD spectrum. Chiroptical spectroscopy is not an applicable technique for the stereochemical analysis of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a robust computational method widely used for its favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules. researchgate.net DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For a molecule like 3,4-diamino-N-benzylbenzamide, DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), would be used to find the lowest energy conformation. researchgate.net These calculations provide insights into the planarity of the amide group and the spatial orientation of the benzyl (B1604629) and diamino-substituted phenyl rings.

Table 1: Representative Predicted Geometric Parameters for this compound using DFT Note: The following data is illustrative of typical results from DFT calculations for similar molecular structures, as specific computational studies on this compound are not available in the cited literature.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Amide)~1.25 Å
Bond LengthC-N (Amide)~1.36 Å
Bond LengthN-H (Amine)~1.01 Å
Bond AngleO=C-N (Amide)~122°
Bond AngleC-N-H (Amide)~120°
Dihedral AngleC-C-N-H~180° (trans conformation)

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While highly accurate, they are computationally intensive and typically reserved for smaller systems.

Semi-empirical methods, based on the Hartree-Fock formalism, are computationally less expensive. wikipedia.org They use parameters derived from experimental data to simplify calculations, making them suitable for large molecules. wikipedia.org Methods like AM1, PM3, and MNDO fall into this category and operate by neglecting certain complex integrals found in ab initio calculations and parameterizing the remaining ones. uni-muenchen.deuomustansiriyah.edu.iqmpg.de These methods can provide rapid estimations of molecular properties like heats of formation and geometries. uomustansiriyah.edu.iqcore.ac.uk

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to undergo electronic transitions. nih.gov For this compound, the electron-rich amino groups are expected to contribute significantly to the HOMO, while the electron-withdrawing benzamide (B126) portion would likely influence the LUMO.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)χ = (I + A) / 2Measures the power to attract electrons.
Electrophilicity Index (ω)ω = μ² / (2η) where μ = -χGlobal electrophilic nature of the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. nih.gov

The different colors on the MEP surface indicate varying potential values. Typically, red represents regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates electron-deficient regions with positive potential (prone to nucleophilic attack). nih.govorientjchem.org For this compound, the MEP surface would be expected to show negative potential (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups. nih.gov Conversely, positive potential (blue) would be localized on the hydrogen atoms of the amide and amine groups. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis chemical shifts)

Computational chemistry can accurately predict spectroscopic parameters, which aids in the interpretation of experimental spectra. nih.gov DFT calculations are commonly used to forecast NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

NMR Spectroscopy: Theoretical calculations can predict 1H and 13C NMR chemical shifts, providing valuable information for structural confirmation. nih.gov For instance, experimental 1H-NMR data for the related N-benzylbenzamide shows characteristic peaks for aromatic protons and the methylene (B1212753) bridge protons. rsc.orgchemicalbook.com

IR Spectroscopy: The vibrational frequencies and intensities from DFT calculations correspond to the peaks in an experimental IR spectrum. researchgate.net For this compound, key predicted vibrations would include N-H stretching from the amine and amide groups, C=O stretching of the amide, and C=C stretching from the aromatic rings. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). These transitions typically involve π→π* and n→π* excitations within the aromatic rings and the carbonyl group.

Table 3: Typical IR Frequencies for Functional Groups in this compound Note: These are general, characteristic frequency ranges. Specific calculated values from computational studies on this molecule are not available in the cited literature.

Functional GroupVibrational ModeTypical Wavenumber (cm-1)
Amine (N-H)Stretching3300 - 3500
Amide (N-H)Stretching3100 - 3300
Aromatic (C-H)Stretching3000 - 3100
Amide (C=O)Stretching (Amide I)1630 - 1680
Amide (N-H)Bending (Amide II)1520 - 1570
Aromatic (C=C)Stretching1450 - 1600

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative energies. scielo.br Due to the presence of several single bonds, this compound possesses significant conformational flexibility. Key rotational barriers would exist around the C(O)-NH bond, the NH-CH2 bond, and the CH2-Ph bond.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting structure. This analysis reveals the most stable, low-energy conformers and the energy barriers for interconversion between them. scielo.br Such studies are crucial as the molecule's conformation can significantly influence its biological activity and physical properties.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a compound like this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological target like a protein receptor. nih.govnih.gov The simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve over time. nih.gov

The process of conducting an MD simulation for a small organic molecule like this compound typically follows a standardized protocol. This involves preparing the molecule's structure, selecting an appropriate force field to define the potential energy of the system, solvating the molecule in a box of water or another solvent, and then running the simulation for a specified duration, often on the order of nanoseconds to microseconds. bioinformaticsreview.comresearchgate.net

Table 1: Generalized Workflow for Molecular Dynamics (MD) Simulation of this compound

StepDescriptionKey Considerations
1. Structure Preparation An accurate 3D structure of this compound is obtained or generated. This can be done using quantum mechanical calculations or from experimental data if available.Correct protonation states of the amino groups at the simulated pH are crucial.
2. Force Field Selection A force field (e.g., AMBER, CHARMM, GROMOS) is chosen. The force field is a set of parameters that defines the potential energy function of the system, including bond lengths, angles, and non-bonded interactions.The chosen force field must be well-parameterized for small organic molecules, particularly for the amide and amino functional groups present.
3. Solvation The molecule is placed in a periodic box filled with solvent molecules (e.g., water) to mimic physiological conditions.The box size must be large enough to prevent the molecule from interacting with its own periodic image.
4. System Minimization The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.This step ensures the stability of the system before the dynamics simulation begins.
5. Equilibration The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value (NPT or NVT ensemble). This allows the solvent molecules to relax around the solute.Proper equilibration is essential for obtaining meaningful results from the production simulation.
6. Production Run The main MD simulation is performed for a desired length of time, during which the trajectory (atomic positions and velocities) is saved at regular intervals.The simulation time must be long enough to sample the relevant conformational space of the molecule. bioinformaticsreview.com
7. Trajectory Analysis The saved trajectory is analyzed to extract information about the molecule's dynamic properties.Analysis can include Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) for atomic flexibility, and analysis of hydrogen bonds.

Through analysis of the simulation trajectory, researchers can understand the conformational landscape of this compound. This includes identifying the most stable conformations, the flexibility of the benzyl and diamino-phenyl groups, and the dynamics of the central amide bond. When simulated with a biological target, MD can reveal the stability of the binding pose, key intermolecular interactions, and the role of water molecules in the binding site. tandfonline.com

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the structure, stability, and function of molecules in chemical and biological systems. acs.orgusf.edunih.gov For this compound, a comprehensive investigation of these forces is essential to understand its behavior, such as crystal packing, solubility, and potential binding to a biological target. nih.gov These interactions are primarily electrostatic in nature and include hydrogen bonds, π-π stacking, and van der Waals forces. acs.orgresearchgate.net

Computational chemistry provides several tools to analyze and quantify these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including weak non-covalent interactions. It can determine the strength and nature of interactions like hydrogen bonds. bohrium.com

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that helps to identify and display non-covalent interactions in the 3D space of a molecule. It is based on the electron density and its derivatives, providing a qualitative picture of the interaction regions. nih.govnih.gov

The structure of this compound allows for a variety of non-covalent interactions. The primary and secondary amine groups, as well as the amide group, can act as both hydrogen bond donors and acceptors. The two phenyl rings can engage in π-π stacking interactions, where the aromatic rings are arranged in either a face-to-face or face-to-edge orientation.

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeFunctional Groups InvolvedPotential Role
Hydrogen Bonding Amine (-NH2) groups, Amide (-CONH-) groupKey for binding to biological targets (e.g., proteins), self-assembly, and solubility in polar solvents.
π-π Stacking Phenyl ringsContributes to the stability of crystal structures and binding to aromatic residues in proteins.
Van der Waals Forces All atoms in the moleculeGeneral attractive and repulsive forces that influence molecular packing and close-range interactions.
C-H···π Interactions C-H bonds and phenyl ringsWeaker interactions that contribute to the overall stability of molecular conformations and crystal packing.

By applying these computational methods, a detailed understanding of the intermolecular forces governing the behavior of this compound can be achieved, which is critical for applications in materials science and drug design. usf.edu

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Chemoinformatics involves the use of computational methods to analyze and manage chemical information. universiteitleiden.nlacs.org For this compound, chemoinformatic tools can be used to calculate a wide range of molecular descriptors, compare its properties to large chemical databases, and assess its drug-likeness. nih.govnih.gov This analysis helps in understanding the molecule's potential biological activity and physicochemical properties. researchgate.net

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its properties. researchgate.netplos.org A QSPR model correlates calculated molecular descriptors with an experimentally measured property, such as solubility, melting point, or binding affinity. researchgate.netnih.gov

The development of a QSPR model for a series of benzamide derivatives, including this compound, would typically involve the following steps:

Data Set Compilation: A dataset of structurally related molecules with known experimental values for the property of interest is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. plos.org

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. plos.org

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be classified into different categories:

Table 3: Examples of Molecular Descriptors for QSPR Modeling of this compound

Descriptor TypeExamplesInformation Encoded
1D Descriptors Molecular Weight, Atom Count, Bond CountBasic molecular composition.
2D Descriptors Topological Indices (e.g., Wiener, Randić), Molecular Connectivity IndicesAtomic connectivity and branching of the molecule.
3D Descriptors Molecular Surface Area, Molecular Volume, Radius of GyrationThree-dimensional shape and size of the molecule.
Physicochemical Descriptors LogP (lipophilicity), Polar Surface Area (PSA), Number of Hydrogen Bond Donors/AcceptorsProperties related to the molecule's behavior in biological systems.
Quantum Chemical Descriptors HOMO/LUMO energies, Dipole MomentElectronic properties derived from quantum mechanical calculations.

Once a robust QSPR model is developed, it can be used to predict the properties of new, unsynthesized benzamide derivatives. researchgate.net This allows for the virtual screening of large compound libraries and the rational design of molecules with desired properties, thereby accelerating the research and development process. ewadirect.com

Applications in Advanced Materials and Chemical Systems

Role as Building Blocks in Polymer Synthesis

The diamino functionality of 3,4-diamino-N-benzylbenzamide makes it a prime candidate for use as a monomer in polycondensation reactions.

Formation of Polyimides and Polyamides

Aromatic diamines are fundamental precursors for the synthesis of high-performance polymers such as polyimides and polyamides. Typically, polyimides are synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. Polyamides are generally formed by the reaction of a diamine with a diacid chloride.

Given its structure, this compound could theoretically be polymerized with various dianhydrides (for polyimides) or diacid chlorides (for polyamides) to yield polymers with unique properties. The bulky N-benzylbenzamide side group would likely influence the polymer's solubility, thermal properties, and processability.

Table 1: Potential Monomers for Polymerization with this compound

Polymer TypeCo-monomer TypeExample Co-monomers
Polyimides DianhydridesPyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
Polyamides Diacid ChloridesTerephthaloyl chloride, Isophthaloyl chloride, Adipoyl chloride

Design of Functional Polymer Architectures

The N-benzylbenzamide group in this compound introduces a site for potential functionalization. This could allow for the design of polymers with specific functionalities, such as tailored solubility, thermal stability, or even biological activity, as some N-benzylbenzamide derivatives have been investigated for their therapeutic potential. The incorporation of this bulky side group is a common strategy to disrupt chain packing and enhance the solubility of otherwise intractable aromatic polymers.

Utilization in Coordination Chemistry

The vicinal diamino groups on the benzene (B151609) ring provide an excellent chelation site for metal ions, suggesting that this compound could be a valuable ligand in coordination chemistry.

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. The diamino functionality of this compound could serve as a coordination site for metal ions, potentially forming novel MOF structures. The properties of such MOFs would be influenced by the choice of metal ion and the steric and electronic effects of the N-benzylbenzamide group. However, there is a lack of specific literature detailing the synthesis of MOFs using this particular linker.

Development of Ligands for Metal Complexes

The two adjacent amino groups can act as a bidentate ligand, forming stable five-membered chelate rings with a variety of transition metals. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. The N-benzylbenzamide portion of the molecule could be modified to fine-tune the electronic properties of the ligand and, consequently, the reactivity and stability of the metal complex.

Table 2: Potential Metal Ions for Coordination with this compound

Metal IonPotential Application of Complex
Copper(II)Catalysis, Antimicrobial agents
Nickel(II)Catalysis, Magnetic materials
Cobalt(II)Catalysis, Oxygen carriers
Zinc(II)Luminescent materials, Sensors
Palladium(II)Cross-coupling catalysis

Supramolecular Chemistry Applications

The presence of multiple hydrogen bond donors (the two amino groups and the amide N-H) and acceptors (the amide carbonyl oxygen and the nitrogen atoms of the amino groups) in this compound suggests its potential for forming intricate supramolecular assemblies. Hydrogen bonding is a key directional interaction in the formation of well-defined, non-covalent structures.

Self-Assembly of Molecular Architectures

The molecular structure of this compound is conducive to forming ordered structures through self-assembly. This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of amine (-NH2) and amide (-CONH-) groups allows for the formation of extensive hydrogen bond networks, which are crucial for the stability of the resulting supramolecular architectures.

The aromatic rings in the benzamide (B126) and benzyl (B1604629) groups facilitate π-π stacking interactions, further directing the assembly process. The interplay of these interactions can lead to the formation of various nano- and micro-sized structures, including fibers, tubes, and sheets. The design and control of these self-assembled structures are critical for their application in areas such as nanotechnology and biomaterials. The rational design of self-assembling peptides and proteins often utilizes similar principles of harnessing secondary structures and specific interactions to create complex architectures. rsc.org

Interaction TypeFunctional Groups InvolvedRole in Self-Assembly
Hydrogen BondingAmine (-NH2), Amide (-CONH-)Directionality and stability of the assembly
π-π StackingBenzene ringsStabilization and ordering of aromatic cores
Van der Waals ForcesEntire moleculeOverall cohesion of the assembled structure

Host-Guest Recognition Systems

The development of host-guest recognition systems relies on the principle of molecular complementarity, where a host molecule selectively binds to a guest molecule. The functional groups and the defined three-dimensional structure of this compound make it a potential candidate for designing host molecules. The amine groups can act as hydrogen bond donors, while the carbonyl oxygen of the amide group can act as a hydrogen bond acceptor.

These features, combined with the hydrophobic pocket that can be formed by the aromatic rings, allow for the specific recognition of guest molecules through a combination of electrostatic and hydrophobic interactions. The ability to tailor the structure of the benzamide backbone could lead to the development of highly selective hosts for various guest molecules, with applications in chemical sensing, catalysis, and separation processes.

Surface Functionalization and Nanomaterials Integration

The integration of organic molecules with nanomaterials is a key strategy for creating hybrid materials with enhanced properties. This compound can be utilized for the surface functionalization of various nanostructures.

Grafting onto Carbon Nanotubes and Other Nanostructures

Carbon nanotubes (CNTs) and other nanostructures often require surface modification to improve their dispersibility and to introduce specific functionalities. The amine groups of this compound provide reactive sites for covalent grafting onto the surface of nanomaterials. For instance, these amine groups can react with carboxyl groups present on the surface of oxidized CNTs to form stable amide bonds.

This functionalization can improve the interfacial interactions between the nanomaterials and a polymer matrix in composite materials, leading to enhanced mechanical and thermal properties. The methodology of grafting molecules onto carbon nanomaterials is a crucial step in widening their applicability. nih.govrsc.org

NanostructureFunctionalization MethodPotential Improvement
Carbon NanotubesAmide bond formation with surface carboxyl groupsEnhanced dispersibility and interfacial adhesion
Graphene OxideSimilar covalent bonding strategiesTailored surface chemistry and compatibility
Metallic NanoparticlesCoordination with surface metal atomsStabilized nanoparticles with new functionalities

Modification of Surfaces for Specific Chemical Interactions

Beyond improving physical properties, the surface modification of materials with this compound can be used to introduce specific chemical recognition sites. The benzyl and benzamide moieties can be tailored to interact selectively with other molecules or surfaces. This approach is valuable in the development of sensors, where a modified surface can capture specific analytes, and in chromatography, where it can be used to create stationary phases with specific separation capabilities.

Development as Molecular Probes and Chemical Tools

The structural and electronic properties of this compound also suggest its potential use as a molecular probe. The aromatic system of the molecule can exhibit fluorescence, which may be sensitive to the local chemical environment. Changes in fluorescence intensity or wavelength upon binding to a target analyte can be used for detection and quantification.

Furthermore, the reactive amine groups allow for the attachment of other signaling units or targeting moieties, expanding its utility as a chemical tool in biological and chemical research. For example, it could be conjugated to biomolecules to study biological processes or used to probe the active sites of enzymes.

Advanced Analytical Methodologies for Compound Characterization

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating 3,4-diamino-N-benzylbenzamide from starting materials, byproducts, and degradation products, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile aromatic compounds like this compound. Its application is crucial for determining purity and quantifying the compound in various matrices.

Principle and Application: Reversed-phase HPLC is the most common mode used for this class of compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The polarity of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the retention time of the compound. The aromatic rings and the benzyl (B1604629) group in this compound provide sufficient hydrophobicity for strong retention on a C18 column, while the polar amino and amide groups ensure solubility in the mobile phase. Detection is commonly achieved using a UV-Vis detector, as the benzamide (B126) chromophore absorbs UV light effectively. For enhanced sensitivity and specificity, a fluorescence detector can be employed, leveraging the native fluorescence of the aromatic structure. nih.gov

A stability-indicating HPLC method for the related compound 3,4-diaminopyridine (B372788) was developed using a C18 column with a mobile phase consisting of acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium (B1175870) acetate, adjusted to an acidic pH. researchgate.net Such an approach, perhaps with gradient elution, would be suitable for resolving this compound from potential impurities. researchgate.netthermofisher.com

Typical HPLC Parameters for Analysis of Aromatic Amines:

ParameterTypical ConditionRationale/Comment
Stationary Phase (Column)Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile PhaseGradient of Acetonitrile/Methanol and Water (with 0.1% formic acid or trifluoroacetic acid)Acid modifier improves peak shape and ensures ionization for MS detection. Gradient elution allows for separation of compounds with a range of polarities. researchgate.net
Flow Rate0.8 - 1.2 mL/minStandard flow rate for analytical scale columns.
DetectionUV-Vis at ~254 nm or Fluorescence Detector (FLD)The aromatic rings provide strong UV absorbance. Fluorescence detection offers higher sensitivity and selectivity. nih.gov
Temperature25 - 40 °CControlled temperature ensures reproducible retention times.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For compounds with low volatility or those containing polar functional groups, such as the primary amines and amide in this compound, chemical derivatization is often a necessary prerequisite for successful GC analysis. researchgate.net

Principle and Application: Direct GC analysis of this compound is challenging due to its high boiling point and the presence of polar -NH2 and -NH- groups, which can lead to poor peak shapes and thermal degradation in the hot injector port. researchgate.net Derivatization transforms these polar groups into less polar, more volatile, and more thermally stable moieties. researchgate.netmdpi.com Common derivatization strategies for amines include acylation or silylation. For instance, reacting the amine groups with a reagent like benzoyl chloride would produce a more stable N,N'-dibenzoyl derivative. nih.gov Silylation reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can also be used. mdpi.com

Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane) and detected with a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). bre.com

Common Derivatization Reactions for GC Analysis of Amines:

ReagentDerivative FormedAdvantages
Benzoyl ChlorideN-Benzoyl amideForms stable derivatives with good chromatographic properties. nih.gov
Pentafluorobenzoyl ChlorideN-Pentafluorobenzoyl amideIntroduces an electrophore, enabling highly sensitive detection with an Electron Capture Detector (ECD).
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)N-Trimethylsilyl (TMS)Common, effective silylating agent that increases volatility. nih.gov
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)N-tert-butyldimethylsilyl (TBDMS)Forms derivatives that are more stable to hydrolysis than TMS ethers and yield characteristic mass spectra. mdpi.com

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing unequivocal structural information.

LC-MS: Liquid Chromatography-Mass Spectrometry is the premier tool for identifying this compound and its related substances in complex mixtures. Following HPLC separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. ESI is a soft ionization technique that usually produces a prominent protonated molecule [M+H]+, allowing for straightforward determination of the molecular weight (expected m/z 242.1288 for C14H16N3O+). Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that confirms the identity of the compound. For 4-aminobenzamide, a related structure, the protonated molecule [M+H]+ at m/z 137 is observed, which fragments to produce characteristic product ions. massbank.eu

GC-MS: Gas Chromatography-Mass Spectrometry is used for the analysis of the derivatized, volatile form of the compound. Electron Ionization (EI) is typically used, which causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for identification. The fragmentation of benzamides typically involves the loss of the amide group to form a stable benzoyl cation. For N-benzoylbenzylamine, a structural isomer, the base peak is observed at m/z 105, corresponding to the [C6H5CO]+ fragment, with the molecular ion also visible at m/z 211. researchgate.netnih.gov A similar fragmentation pattern would be expected for derivatized this compound, with additional fragments corresponding to the derivatized diaminophenyl ring. benthamopen.comcaymanchem.comnih.gov

Predicted MS Fragmentation Ions for this compound:

TechniqueParent Ion (m/z)Predicted Key Fragment Ions (m/z)Fragment Identity
LC-MS (ESI+)242.1 [M+H]+135.1, 106.1[H2N-C6H3(NH2)-CO]+, [C6H5CH2]+
GC-MS (EI) of non-derivatized compound241.1 [M]+•135.1, 106.1, 91.1[H2N-C6H3(NH2)-CO]+, [C6H5CH2NH]+•, [C7H7]+ (tropylium ion)

Electrochemical Methods for Redox Behavior Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of this compound. wikipedia.org The two primary amine groups on the aromatic ring are susceptible to oxidation.

Principle and Application: Cyclic voltammetry involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. wikipedia.org For aromatic amines, the electrochemical oxidation is often an irreversible or quasi-reversible process that involves the transfer of electrons to form radical cations. utexas.eduacs.org These reactive intermediates can then undergo further reactions, such as dimerization or polymerization. utexas.edu

By studying the cyclic voltammogram of this compound, key parameters such as the oxidation potential can be determined. This provides insight into the ease with which the compound can lose electrons, a fundamental aspect of its chemical reactivity and potential role in redox processes. The shape of the CV peaks and the effect of scan rate can elucidate the stability of the electrochemically generated species and the mechanism of the electrode reaction. dtu.dknih.gov Studies on other aromatic amines have shown that the oxidation pathway is highly dependent on factors like pH and the presence of nucleophiles. utexas.eduacs.org

Spectrophotometric and Spectrofluorometric Detection Assays

These methods are often used for quantitative analysis and rely on the chemical properties of the analyte, particularly the reactive primary amine groups, to generate a chromophore or fluorophore. semanticscholar.org

Spectrophotometric Assays: A common strategy for the spectrophotometric determination of primary aromatic amines involves a derivatization reaction to produce a colored product. For instance, reagents like p-benzoquinone react with aromatic diamines in an aqueous solution to form a colored product with a distinct absorption maximum in the visible region (around 500 nm). nih.govresearchgate.net The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the amine, allowing for quantification based on a calibration curve. The reaction conditions, such as pH, temperature, and reagent concentration, must be optimized to ensure complete and reproducible color development. nih.govresearchgate.net

Spectrofluorometric Assays: Spectrofluorometry offers superior sensitivity compared to spectrophotometry. While this compound may possess some native fluorescence due to its aromatic structure, derivatization can significantly enhance the signal. A classic method for primary aromatic amines involves diazotization with nitrous acid, followed by coupling with a fluorescent molecule like N-(1-Naphthyl)ethylenediamine to form a highly fluorescent azo dye. Another approach involves reacting the amine groups with reagents such as fluorescein (B123965) isothiocyanate (FITC) under alkaline conditions to form a stable, highly fluorescent thiourea (B124793) derivative. researchgate.net The fluorescence intensity is then measured at the optimal excitation and emission wavelengths, providing a highly sensitive means of quantification. nih.gov

Structure Function Relationships in Chemical and Material Contexts

Influence of Diamino Substitution Pattern on Electronic and Steric Properties

The electronic and steric properties of 3,4-diamino-N-benzylbenzamide are significantly influenced by the ortho arrangement of the two amino groups on the benzamide (B126) core. This specific substitution pattern creates a unique electronic environment and distinct steric profile compared to other isomers.

Electronic Properties: The two amino (-NH₂) groups are strong activating, electron-donating groups due to the lone pair of electrons on the nitrogen atoms. Their presence at the C3 and C4 positions synergistically increases the electron density of the aromatic ring through resonance effects. This enhanced electron density particularly affects the reactivity of the aromatic ring and the properties of the amide group. The ortho positioning of these groups leads to a significant polarization of the molecule. researchgate.net In contrast to meta or para isomers, where the electronic effects might be distributed differently, the adjacent amino groups in the 3,4-diamino pattern create a localized region of high electron density. This can influence the molecule's ability to participate in charge-transfer interactions and affects the basicity of the amino groups themselves. researchgate.net

Steric Properties: From a steric perspective, the vicinal arrangement of the two amino groups introduces a degree of steric hindrance on one face of the benzene (B151609) ring. This can influence the approach of reactants and the rotational freedom of the adjacent amide group. nih.gov The presence of two neighboring substituents can affect the planarity of the benzamide system. While the benzamide molecule itself is not perfectly flat, the interaction between the hydrogen atoms of the amino groups and the amide group can further influence the torsion angle between the aromatic ring and the amide plane. chemicalbook.com This steric crowding can be a critical factor in designing selective chemical transformations, as one amino group may be more sterically accessible than the other.

Impact of the N-Benzyl Moiety on Molecular Conformation and Intermolecular Packing

Molecular Conformation: The benzyl (B1604629) group introduces significant conformational flexibility. Rotation around the N–CH₂ and CH₂–phenyl bonds allows the molecule to adopt various conformations in solution and in the solid state. This flexibility can be essential for the molecule to adapt its shape to fit into a binding site, for example, in a biological receptor. nih.gov However, the steric hindrance imposed by the bulky benzyl group can also restrict certain conformations, leading to a more defined molecular shape in some circumstances. nih.gov Theoretical studies on related molecules have shown that the benzyl group can lead to the formation of higher-energy intermediate conformations during reactions, which can provide opportunities to correct for the formation of incorrect chiral structures. nih.gov

Intermolecular Packing: In the solid state, the N-benzyl moiety strongly influences how the molecules pack together in a crystal lattice. The aromatic ring of the benzyl group can participate in π-π stacking interactions with the benzene rings of neighboring molecules. nih.gov These interactions, along with hydrogen bonds formed by the amino groups and the amide functionality, are the primary forces governing the crystal structure. The interplay between hydrogen bonding (N-H···O and N-H···N) and π-π stacking determines the final packing arrangement, influencing material properties such as melting point and solubility.

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

The rational design of derivatives based on the this compound scaffold allows for the fine-tuning of chemical reactivity and selectivity. nih.govnih.gov This is achieved by strategically modifying the different functional components of the molecule.

Amino Groups: The two primary amino groups are nucleophilic and represent key sites for chemical modification. Rational design principles can be applied to achieve selective functionalization. For instance, one amino group could be selectively protected to allow a chemical reaction to occur exclusively at the other, more accessible or more reactive, amino group. The relative nucleophilicity of the two anilines can be subtly different due to the electronic influence of the amide group, a factor that can be exploited for selective reactions.

Amide Bond: The amide linkage is a stable functional group but can be cleaved under specific hydrolytic conditions (acidic or basic). The reactivity of this bond can be modulated by altering the electronic properties of the aromatic ring. The strong electron-donating nature of the two amino groups increases the electron density on the carbonyl carbon, potentially making it less susceptible to nucleophilic attack compared to an unsubstituted benzamide.

N-Benzyl Group: The benzyl group can function as a protecting group for the amide nitrogen. clockss.org It can be removed under various conditions, most commonly through catalytic hydrogenolysis. acs.org The ease of this debenzylation can be tuned by introducing electron-donating or electron-withdrawing substituents onto the benzyl group's aromatic ring. An electron-donating group can accelerate the cleavage, while an electron-withdrawing group can make it more difficult. acs.orgacs.org This principle allows for the sequential deprotection of functional groups in more complex synthetic schemes. clockss.org

By considering these factors, chemists can design molecules with tailored reactivity for specific applications, such as the synthesis of polymers, pharmaceutical intermediates, or functional materials. nih.govresearchgate.net

Correlations between Molecular Structure and Physico-Chemical Parameters (e.g., solubility, pKa)

Solubility: The solubility of this compound is governed by the principle of "like dissolves like."

Polarity: The molecule possesses several polar functional groups: two primary amino groups and an amide group. These groups are capable of forming hydrogen bonds with polar solvents like water and alcohols, contributing to solubility in these media. solubilityofthings.com

Non-polarity: The molecule also contains two nonpolar aromatic rings (the benzamide core and the benzyl group). These hydrophobic regions enhance solubility in nonpolar organic solvents. solubilityofthings.com

pKa: The pKa values indicate the acidity or basicity of the functional groups.

Amino Groups: The two aromatic amino groups are basic due to the lone pair of electrons on the nitrogen atoms. They will be protonated in acidic solutions. The pKa of aniline (B41778) is approximately 4.6, and the presence of additional electron-donating groups on the ring in this compound would be expected to slightly increase the basicity (raise the pKa) of these groups.

Amide Group: The N-H proton of the amide is very weakly acidic, with a pKa typically around 17 in water, meaning it will only be deprotonated by very strong bases. wikipedia.org The amide oxygen is weakly basic and can be protonated under strongly acidic conditions.

ParameterPredicted Value/Characteristic for this compoundRationale and Comparison with Related Compounds
Molecular Formula C₁₄H₁₅N₃OBased on its chemical structure.
Molecular Weight 241.29 g/mol nih.gov
Solubility in Water Low to moderateThe polar amino and amide groups promote solubility, while the two aromatic rings decrease it. Benzamide has a water solubility of 13.5 g/L. wikipedia.org
Solubility in Organic Solvents Good in polar organic solvents (e.g., acetone, ethanol)The benzyl and benzamide rings contribute to solubility in organic solvents. N-Benzylbenzamide is soluble in acetone. chemicalbook.comsigmaaldrich.com
pKa (of conjugate acid of amino groups) ~4.5 - 5.5Expected to be slightly higher than aniline (pKa ~4.6) due to the electron-donating effect of the second amino group and the amide.
pKa (of amide N-H) ~17Amide N-H protons are generally very weakly acidic. The pKa of benzamide is approximately 13 in water. wikipedia.org

Exploration of Structural Motifs for Specific Molecular Recognition Events

The specific arrangement of functional groups in this compound creates distinct structural motifs that are capable of participating in highly specific molecular recognition events. These non-covalent interactions are fundamental to processes in supramolecular chemistry and drug design. morressier.com

The key structural motif for recognition is the array of hydrogen bond donors and acceptors.

Hydrogen Bond Donors: The molecule presents three N-H bonds from the two primary amino groups and one N-H bond from the amide linkage.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide group is a strong hydrogen bond acceptor.

This defined spatial arrangement of donors and acceptors allows the molecule to bind to complementary sites on other molecules, such as proteins or nucleic acids, with high specificity. For example, derivatives of aminobenzamides have been shown to bind to the minor groove of DNA, where the amide N-H and amino groups can form hydrogen bonds with the base pairs of the DNA. nih.gov The shape and curvature of the molecule, influenced by the substitution pattern, are critical for achieving a good fit within the binding groove. nih.gov

Furthermore, the benzyl group can contribute to binding through hydrophobic or π-stacking interactions, providing an additional anchor point within a receptor's binding pocket. nih.gov The rational design of molecules for specific recognition events often involves optimizing these interactions. By modifying the scaffold of this compound, it is possible to create ligands that can selectively target specific biological molecules, demonstrating the principle of structure-based design. morressier.com

Q & A

Q. What are the key considerations when designing a synthesis route for 3,4-diamino-N-benzylbenzamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. Critical steps include:

Amination : Selective protection of amino groups to avoid side reactions (e.g., using Boc anhydride).

Coupling Reactions : Amide bond formation between 3,4-diaminobenzoic acid derivatives and benzylamine via carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Key Reagents :

StepReagents/ConditionsPurpose
1Boc₂O, DCM, RTAmino protection
2EDC, HOBt, DMFAmide coupling
3TFA/DCMDeprotection

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, amide NH at δ 8.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 256.12) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain 0–5°C during coupling to minimize epimerization .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps; optimize H₂ pressure (1–3 atm) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amidation, but switch to THF for acid-sensitive intermediates .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Experimental Reproducibility : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Data Normalization : Use internal controls (e.g., reference compounds like doxorubicin for cytotoxicity) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers .

Q. What computational strategies are effective for predicting the drug-likeness of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase) .
  • ADMET Prediction : SwissADME or ADMETLab to evaluate solubility (LogP < 3), bioavailability (TPSA < 140 Ų), and toxicity .

Q. How do substituent modifications on the benzamide core influence structure-activity relationships (SAR)?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Nitro or chloro substituents at the 3-position enhance antimicrobial activity but reduce solubility .
  • Amino Group Positioning : 3,4-Diamino configurations improve hydrogen bonding with target enzymes compared to mono-amino analogs .
    SAR Table :
DerivativeSubstituentsMIC (μg/mL)IC₅₀ (μM)
Parent3,4-NH₂8.012.5
Analog A3-NO₂, 4-NH₂2.525.0
Analog B3-Cl, 4-NH₂4.018.7

Q. What strategies ensure the stability of this compound during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the aromatic amine groups .

Q. How can in vivo pharmacokinetic studies be designed to assess the therapeutic potential of this compound?

  • Methodological Answer :
  • Dosing Regimen : Administer orally (10 mg/kg) or intravenously (5 mg/kg) in rodent models .
  • Bioanalysis : LC-MS/MS to quantify plasma concentrations (LOQ: 1 ng/mL) and calculate AUC, t₁/₂ .
  • Tissue Distribution : Radiolabel the compound with ¹⁴C for autoradiography in target organs .

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